molecular formula C15H28N2O4S B6461680 tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate CAS No. 2549005-89-0

tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate

Cat. No.: B6461680
CAS No.: 2549005-89-0
M. Wt: 332.5 g/mol
InChI Key: RJWDJKJFRAJNON-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a cyclopropanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : For oxidation reactions, reagents like hydrogen peroxide or chromium(VI) compounds may be used. Reduction reactions might involve hydrogen gas and a suitable catalyst, while substitution reactions could be facilitated by nucleophiles in the presence of a base.

Major Products Formed: : The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: : Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific biological pathways.

Industry: : In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Compounds with similar structures include piperidine derivatives , cyclopropanesulfonamides , and tert-butyl compounds .

This comprehensive overview highlights the significance of tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

tert-butyl 4-[[cyclopropylsulfonyl(methyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)17-9-7-12(8-10-17)11-16(4)22(19,20)13-5-6-13/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWDJKJFRAJNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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